2-(5-phenyl-4,5-dihydro-1,2-oxazol-3-yl)propan-2-ol
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Overview
Description
2-(5-phenyl-4,5-dihydro-1,2-oxazol-3-yl)propan-2-ol is a compound that belongs to the class of oxazolines. Oxazolines are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms. This particular compound is characterized by a phenyl group attached to the oxazoline ring, which is further connected to a propanol group. Oxazolines are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
The synthesis of 2-(5-phenyl-4,5-dihydro-1,2-oxazol-3-yl)propan-2-ol can be achieved through several synthetic routes. One common method involves the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. This reaction typically occurs at room temperature and results in the formation of oxazolines with high stereospecificity . Industrial production methods may involve the use of continuous flow reactors to enhance the efficiency and safety of the synthesis process .
Chemical Reactions Analysis
2-(5-phenyl-4,5-dihydro-1,2-oxazol-3-yl)propan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Oxidation of oxazolines to oxazoles can be achieved using reagents such as manganese dioxide (MnO2), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and bromotrichloromethane . Reduction reactions may involve the use of hydrogenation catalysts to convert oxazolines to their corresponding amines. Substitution reactions can occur at the phenyl group or the oxazoline ring, leading to the formation of various derivatives .
Scientific Research Applications
2-(5-phenyl-4,5-dihydro-1,2-oxazol-3-yl)propan-2-ol has numerous applications in scientific research. In chemistry, it serves as an intermediate in the synthesis of complex molecules, including pharmaceuticals and agrochemicals . In biology, oxazoline derivatives have been studied for their antimicrobial, anticancer, and anti-inflammatory properties . In medicine, these compounds are explored for their potential therapeutic applications, such as in the treatment of bacterial infections and cancer . Additionally, oxazolines are used in the development of chiral ligands for asymmetric synthesis .
Mechanism of Action
The mechanism of action of 2-(5-phenyl-4,5-dihydro-1,2-oxazol-3-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. Oxazolines are known to inhibit the activity of certain enzymes, such as proteases and kinases, by binding to their active sites . This inhibition can disrupt various cellular processes, leading to the observed biological effects. The exact molecular targets and pathways may vary depending on the specific derivative and its application .
Comparison with Similar Compounds
2-(5-phenyl-4,5-dihydro-1,2-oxazol-3-yl)propan-2-ol can be compared with other similar compounds, such as imidazoles and thiazoles. Imidazoles, like oxazolines, are five-membered heterocyclic compounds containing nitrogen atoms. imidazoles have a different arrangement of nitrogen atoms and exhibit distinct biological activities . Thiazoles, on the other hand, contain both sulfur and nitrogen atoms in their ring structure and are known for their antimicrobial and anticancer properties . The unique combination of nitrogen and oxygen in oxazolines, along with their specific substitution patterns, contributes to their distinct chemical and biological properties .
Similar Compounds::- Imidazoles
- Thiazoles
- Isoxazoles
- Oxazoles
Properties
IUPAC Name |
2-(5-phenyl-4,5-dihydro-1,2-oxazol-3-yl)propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-12(2,14)11-8-10(15-13-11)9-6-4-3-5-7-9/h3-7,10,14H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMFVYSCUGFYTEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NOC(C1)C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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